N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 872986-69-1
VCID: VC6464831
InChI: InChI=1S/C18H28N4O6S2/c23-17(19-5-2-6-21-8-11-27-12-9-21)18(24)20-14-15-22(7-3-10-28-15)30(25,26)16-4-1-13-29-16/h1,4,13,15H,2-3,5-12,14H2,(H,19,23)(H,20,24)
SMILES: C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3
Molecular Formula: C18H28N4O6S2
Molecular Weight: 460.56

N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

CAS No.: 872986-69-1

Cat. No.: VC6464831

Molecular Formula: C18H28N4O6S2

Molecular Weight: 460.56

* For research use only. Not for human or veterinary use.

N1-(3-morpholinopropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide - 872986-69-1

Specification

CAS No. 872986-69-1
Molecular Formula C18H28N4O6S2
Molecular Weight 460.56
IUPAC Name N-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Standard InChI InChI=1S/C18H28N4O6S2/c23-17(19-5-2-6-21-8-11-27-12-9-21)18(24)20-14-15-22(7-3-10-28-15)30(25,26)16-4-1-13-29-16/h1,4,13,15H,2-3,5-12,14H2,(H,19,23)(H,20,24)
Standard InChI Key PRKHYAHAJGQTHN-UHFFFAOYSA-N
SMILES C1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Stereochemical Features

The compound’s structure comprises three distinct functional domains:

  • Morpholinopropyl group: A tertiary amine-containing heterocycle (morpholine) linked via a three-carbon alkyl chain, enhancing water solubility and influencing pharmacokinetic properties.

  • Thiophen-2-ylsulfonyl group: A sulfonylated thiophene ring conferring electron-withdrawing characteristics, which may stabilize interactions with biological targets through hydrogen bonding or π-π stacking.

  • Oxazinan-methyl-oxalamide core: A six-membered 1,3-oxazinan ring connected to an oxalamide bridge, providing conformational flexibility and sites for hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.872986-69-1
Molecular FormulaC₁₈H₂₈N₄O₆S₂
Molecular Weight460.56 g/mol
IUPAC NameN-(3-morpholin-4-ylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
SMILESC1CN(C(OC1)CNC(=O)C(=O)NCCCN2CCOCC2)S(=O)(=O)C3=CC=CS3

The stereochemistry of the oxazinan ring (undefined stereocenter count: 1) suggests potential for enantiomeric diversity, though specific configurations remain uncharacterized in published studies.

Synthesis and Process Optimization

Multi-Step Synthetic Route

The synthesis involves sequential modular assembly:

  • Oxazinan Ring Formation: Cyclization of a diol precursor with an amine under acidic catalysis.

  • Sulfonylation: Reaction of the oxazinan intermediate with thiophene-2-sulfonyl chloride in dichloromethane.

  • Morpholine Incorporation: Alkylation of a primary amine with 3-morpholinopropyl bromide.

  • Oxalamide Coupling: Condensation of the functionalized intermediates using carbodiimide-based coupling agents.

Table 2: Critical Reagents and Conditions

StepReagents/ConditionsPurpose
1H₂SO₄, 80°C, 12 hrAcid-catalyzed cyclization
2Thiophene-2-sulfonyl chloride, DCM, 0°C → RTSulfonyl group introduction
33-Morpholinopropyl bromide, K₂CO₃, DMFAlkylation for morpholine addition
4EDC, HOBt, DIPEA, DCMAmide bond formation

Continuous Flow Reactor Enhancements

Recent optimizations employ continuous flow systems to improve yield (reportedly +15–20%) and reduce reaction times by 40% compared to batch processes. Key advantages include precise temperature control and minimized side product formation during exothermic steps like sulfonylation.

Biological Activity and Mechanistic Insights

Enzyme Modulation Capabilities

In vitro assays suggest dose-dependent inhibition of:

  • Serine/Threonine Kinases: Potential interference with ATP-binding pockets via the morpholine oxygen’s lone pair electrons.

  • Matrix Metalloproteinases (MMPs): Thiophene sulfonyl group may chelate catalytic zinc ions, disrupting collagen degradation pathways.

Receptor Interaction Hypotheses

Molecular docking simulations propose affinity for:

  • G-Protein-Coupled Receptors (GPCRs): Stabilization of inactive conformations through hydrophobic interactions with the oxazinan ring.

  • Nuclear Hormone Receptors: Oxalamide backbone mimicking endogenous ligand carboxylate groups.

Therapeutic Applications and Preclinical Data

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 64 μg/mL, suggesting bacteriostatic effects.

  • Synergy observed with β-lactams (FIC index: 0.5), indicating penicillin-binding protein (PBP) potentiation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator